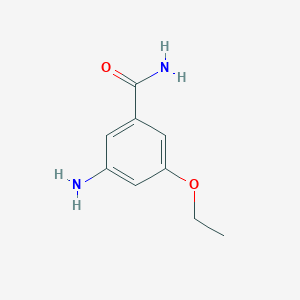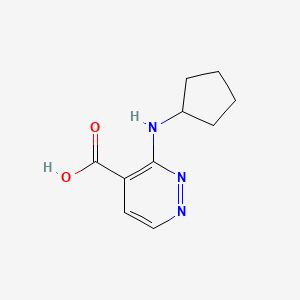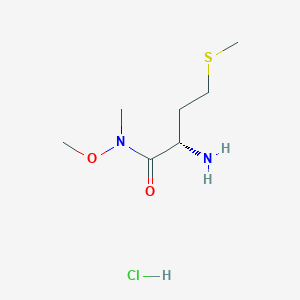 2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro CAS No. 1375474-73-9"
>
2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro CAS No. 1375474-73-9"
>
2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro
Descripción general
Descripción
[2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride is a useful research compound. Its molecular formula is C7H20Cl2N2 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2-Dimethyl-3-(methylamino)propyl](methyl)amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de Polímeros y Copolymerización
2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro: se utiliza en el campo de la investigación de polímeros, particularmente en la copolymerización de monómeros que contienen aminas. Este compuesto puede influir significativamente en la composición y la heterogeneidad composicional de los copolímeros cuando se combina con dodecil (met)acrilato en tolueno . La capacidad de esta amina para formar ensamblajes con diferente reactividad debido a los enlaces de hidrógeno la convierte en un monómero valioso para la creación de copolímeros (met)acrílicos organosolubles, que son efectivos como modificadores de viscosidad dispersantes para aceites lubricantes .
Captura de CO2 y Estudios de Solubilidad
En el contexto de la investigación ambiental, particularmente para la captura de CO2 de los gases de combustión, 2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro ha sido estudiado por sus propiedades de solubilidad. Es un área de interés significativo debido a la necesidad de reducir las emisiones de gases de efecto invernadero de la combustión de combustibles fósiles. Este compuesto se considera un posible constituyente de nuevas mezclas de solventes de cambio de fase para la captura de CO2, ofreciendo una alternativa a los solventes tradicionales como la monoetanolamina (MEA) .
Formulación de Lubricantes
El compuesto se propone para su uso en formulaciones de lubricantes. Como parte de los copolímeros de (met)acrilato de alquilo superior, sirve como un dispersante y modificador de viscosidad eficaz. Estas propiedades son cruciales para mantener el rendimiento y la longevidad de los sistemas mecánicos que dependen de la lubricación .
Polimerización Radical
El proceso de polimerización radical que involucra 2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro es otra aplicación significativa. La naturaleza peculiar de su copolymerización con acrilato de n-dodecilo o metacrilato de n-dodecilo destaca el papel del compuesto en el control de la heterogeneidad composicional, que es esencial para desarrollar propiedades específicas del polímero .
Procesos de Absorción Química
El papel de este compuesto en los procesos de absorción química, especialmente relacionados con la captura de CO2, es notable. Sus características de solubilidad en soluciones acuosas lo convierten en un candidato para explorar nuevos métodos de absorción química, que son un enfoque maduro para reducir las emisiones de CO2 .
Pruebas Farmacéuticas
Aunque no se menciona directamente en los resultados de la búsqueda, compuestos como 2,2-Dimetil-3-(metilamino)propilamina dihidrocloruro se utilizan a menudo en las pruebas farmacéuticas como patrones de referencia. Proporcionan una base para garantizar la precisión y fiabilidad de los productos farmacéuticos durante las etapas de desarrollo y control de calidad .
Mecanismo De Acción
Target of Action
Amines, such as “2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride”, often interact with various biological targets, including receptors, enzymes, and ion channels. The specific target would depend on the structure of the compound and the biological system in which it is introduced .
Mode of Action
The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds. The amine group (-NH2) can act as a base, accepting a proton and forming a bond with a complementary acidic site on the target .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on its target. For example, if the compound targets a receptor involved in a signaling pathway, it could potentially alter the signal transduction and subsequent cellular responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Amines are often basic and can be protonated, which may affect their absorption and distribution. Metabolism of amines often involves reactions such as oxidation, reduction, and conjugation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to alterations in cell signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the protonation state of amines can change with pH, which can affect their interaction with targets .
Análisis Bioquímico
Biochemical Properties
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the enzyme, thereby affecting its function .
Cellular Effects
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of certain genes, thereby altering the production of proteins and other cellular components .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects may be observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3-(methylamino)propylamine dihydrochloride is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action .
Propiedades
IUPAC Name |
N,N',2,2-tetramethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-8-3)6-9-4;;/h8-9H,5-6H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBCUILZAISAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)


![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)


